molecular formula C22H25NO2 B12845754 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate

Cat. No.: B12845754
M. Wt: 335.4 g/mol
InChI Key: QFFZACUABUOQMO-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[331]nonan-3-yl benzoate is a bicyclic compound that features a benzyl group attached to a nitrogen atom within a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate typically involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include benzoic anhydride or benzoyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the ester functionality is crucial for activity or stability .

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl) benzoate

InChI

InChI=1S/C22H25NO2/c24-22(18-10-5-2-6-11-18)25-21-14-19-12-7-13-20(15-21)23(19)16-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16H2

InChI Key

QFFZACUABUOQMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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